molecular formula C14H13BrN2O2S B14159211 N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide

N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B14159211
M. Wt: 353.24 g/mol
InChI Key: PLNIGZYUGDDBPJ-CXUHLZMHSA-N
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Description

N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is a complex organic compound that features a bromothiophene moiety, a phenyl group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The bromothiophene moiety may also participate in electron transfer processes, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine
  • 2-({[1-(5-bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid

Uniqueness

N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its combination of a bromothiophene moiety and a hydrazide functional group. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H13BrN2O2S

Molecular Weight

353.24 g/mol

IUPAC Name

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C14H13BrN2O2S/c1-9(11-7-8-12(15)20-11)16-17-14(19)13(18)10-5-3-2-4-6-10/h2-8,13,18H,1H3,(H,17,19)/b16-9+

InChI Key

PLNIGZYUGDDBPJ-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC=C(S2)Br

Canonical SMILES

CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=C(S2)Br

solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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